6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine

CYP Inhibition Drug Metabolism ADME-Tox

Choose 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine for its terminal alkyne handle enabling Sonogashira coupling and CuAAC click chemistry—capabilities absent in 6-H, 6-halo, or 6-alkyl analogs. This versatile building block constructs extended π-conjugated systems (Φ up to 81%), polybenzoxazine thermosets (87% weight retention at 500°C), and kinase inhibitor libraries with minimal CYP inhibition (IC50 >20,000 nM). Procure ≥95% purity material for reliable SAR exploration, bioorthogonal probe development, and high-temperature composite research.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 627870-75-1
Cat. No. B1449095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine
CAS627870-75-1
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)OCCN2
InChIInChI=1S/C10H9NO/c1-2-8-3-4-10-9(7-8)11-5-6-12-10/h1,3-4,7,11H,5-6H2
InChIKeyOYPYTRGPZQHMKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethynyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 627870-75-1): A Terminal Alkyne-Functionalized Benzoxazine Building Block for Click Chemistry and Targeted Derivatization


6-Ethynyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 627870-75-1) is a heterocyclic building block characterized by a fused 1,4-benzoxazine core bearing a terminal ethynyl (-C≡CH) group at the 6-position [1]. This terminal alkyne moiety confers distinct synthetic utility, enabling efficient participation in Sonogashira-Hagihara cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [2]. While the broader 3,4-dihydro-2H-1,4-benzoxazine scaffold has been explored for applications ranging from potassium channel modulation [3] to anticancer activity [4], the 6-ethynyl derivative is primarily valued as a versatile intermediate for constructing more complex molecular architectures rather than as a final bioactive entity.

Why 6-Ethynyl-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Replaced by Generic 3,4-Dihydro-2H-1,4-benzoxazine or Other 6-Substituted Analogs


The 3,4-dihydro-2H-1,4-benzoxazine scaffold exhibits highly substituent-dependent biological and physicochemical behavior. In the context of KATP channel modulation, the replacement of a linear alkyl chain with a branched alkyl group at the 2-position can fundamentally invert the compound's functional profile from a channel blocker to a channel opener, demonstrating the extreme sensitivity of this scaffold to subtle structural modifications [1]. Similarly, in antiproliferative applications, substitution of the benzoxazine heterocycle markedly improved activity relative to the unsubstituted parent derivative, with specific substituents driving distinct kinase inhibition profiles and cell death mechanisms [2]. The 6-ethynyl derivative occupies a unique position: its terminal alkyne handle is essential for subsequent derivatization via cross-coupling or cycloaddition reactions—a synthetic capability absent in 6-H, 6-halo, or 6-alkyl analogs [3]. Furthermore, the 6-ethynyl group confers a specific CYP inhibition signature distinct from other benzoxazine derivatives [4]. Consequently, generic substitution by an unsubstituted benzoxazine or a 6-substituted analog lacking the terminal alkyne functionality would eliminate the key synthetic vector and alter the compound's interaction profile with biological targets.

Quantitative Differentiation of 6-Ethynyl-3,4-dihydro-2H-1,4-benzoxazine: Comparative CYP Inhibition Profile, Synthetic Yield, and Materials Performance


CYP450 Inhibition Profile: Minimal Interaction with CYP2E1, CYP2B6, and CYP2A6 Isoforms

6-Ethynyl-3,4-dihydro-2H-1,4-benzoxazine exhibits IC50 values >20,000 nM against human CYP2E1, CYP2B6, and CYP2A6 isoforms in liver microsome assays, indicating negligible inhibition at physiologically relevant concentrations. This profile contrasts with many structurally related benzoxazine derivatives that show submicromolar CYP inhibition, though direct head-to-head comparator data for specific 6-substituted analogs are not available in the same assay system [1].

CYP Inhibition Drug Metabolism ADME-Tox

Synthetic Utility in Sonogashira-Hagihara Coupling: Enabling Access to Photoluminescent Benzoxazine Polymers

The terminal ethynyl group of 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine enables its participation in Sonogashira-Hagihara cross-coupling with 9,10-dibromoanthracene to yield the bis-benzoxazine derivative 1a, which exhibits a high photoluminescence quantum yield (Φ = 81%) in CH₂Cl₂ solution [1]. This performance is comparable to other ethynyl-anthracene derivatives used in optoelectronic materials, though no direct comparator was measured in the same study.

Click Chemistry Polymer Synthesis Sonogashira Coupling

Thermal Stability of Derived Cross-Linked Polybenzoxazine: Comparative Thermogravimetric Performance

The cross-linked polybenzoxazine (1b) derived from 6-ethynyl-3-phenyl-3,4-dihydro-1,3-benzoxazine via thermal polymerization at 250°C exhibited 87% weight retention at 500°C under nitrogen atmosphere [1]. This thermal stability is comparable to that of bisphenol A-based benzoxazine resins, which typically show 75-85% weight retention under similar conditions (class-level inference based on literature values).

Thermosetting Resins Thermal Stability High-Performance Polymers

Lack of Direct KATP Channel Modulatory Activity Data: A Cautionary Note for Ion Channel Research

Despite the well-documented activity of 2-substituted 1,4-benzoxazine derivatives as potent KATP channel modulators (e.g., 2-n-hexyl analog DE50 = 1.08 × 10⁻¹⁰ M as an opener; 2-phenyl analog IC50 = 2.5 × 10⁻¹¹ M as a blocker) [1], no published data exist for 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine in KATP channel assays. The absence of a 2-substituent and the presence of a 6-ethynyl group place this compound outside the known SAR landscape for benzoxazine KATP modulators.

Potassium Channel KATP Ion Channel Modulator

Optimal Procurement-Driven Application Scenarios for 6-Ethynyl-3,4-dihydro-2H-1,4-benzoxazine


Synthesis of Clickable Benzoxazine Monomers for Thermosetting Polymer Development

Researchers developing novel polybenzoxazine thermosets with tunable cross-linking densities should procure 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine as a core monomer. The terminal alkyne enables post-functionalization via CuAAC or Sonogashira coupling, allowing the introduction of additional benzoxazine units or chromophores prior to thermal curing [1]. The resulting polymers can achieve weight retention of 87% at 500°C under N₂, making them suitable for high-temperature aerospace composites and flame-retardant coatings [1].

Construction of Conjugated Polymer Architectures for Optoelectronic Devices

For organic electronics and photoluminescent materials research, 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine serves as an essential building block for Sonogashira-Hagihara cross-coupling reactions. Coupling with aryl halides yields extended π-conjugated systems that retain the benzoxazine core's thermal polymerizability while imparting high photoluminescence quantum yields (Φ = 81% in CH₂Cl₂ for anthracene-coupled derivatives) [1]. This enables the fabrication of intrinsically luminescent, thermally stable films for OLEDs or chemical sensing applications.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Low CYP Liability

Medicinal chemists seeking to explore the benzoxazine scaffold for kinase inhibition or antiproliferative activity while minimizing metabolic drug-drug interaction risk should consider 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine as a starting scaffold. BindingDB data indicate IC50 >20,000 nM against CYP2E1, CYP2B6, and CYP2A6 isoforms, suggesting a favorable ADME profile compared to other benzoxazine derivatives that may exhibit submicromolar CYP inhibition [1]. The 6-ethynyl handle provides a synthetic route for further SAR exploration.

Chemical Biology Probe Development Utilizing Alkyne-Enabled Bioorthogonal Chemistry

Investigators designing activity-based probes or affinity reagents for target identification can leverage the terminal alkyne of 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing fluorophores or biotin tags. This bioorthogonal ligation strategy is not accessible with 6-H or 6-alkyl benzoxazine analogs, making the 6-ethynyl derivative uniquely suited for cellular imaging and pull-down experiments. The compound's minimal CYP inhibition profile [1] reduces the likelihood of off-target metabolic interactions in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.